1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that includes a difluoroethyl group and a dimethylpyrazol group
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and the pyrazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with similar compounds such as:
4-(1,1-Difluoroethyl)pyridin-2-amine: This compound also contains a difluoroethyl group but differs in the ring structure.
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine: Similar in structure but with a different substituent on the pyrazole ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8-3-10(17(2)16-8)5-14-9-4-15-18(6-9)7-11(12)13;/h3-4,6,11,14H,5,7H2,1-2H3;1H |
InChI Key |
MKCRNYBTNURWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)CC(F)F)C.Cl |
Origin of Product |
United States |
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